N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide” (also known as ITCA-650) is a novel compound with a molecular formula of C18H20N2O2S and a molecular weight of 328.431. It is being studied for its potential in treating various medical conditions1.
Synthesis Analysis
The synthesis of new 1,2,3,4-tetrahydroisoquinoline derivatives has been developed through a four-step procedure2. However, the specific synthesis process for ITCA-650 is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of ITCA-650 is defined by its molecular formula, C18H20N2O2S1. Unfortunately, the specific structural details or diagrams are not provided in the available resources.
Chemical Reactions Analysis
The chemical reactions involving ITCA-650 are not specified in the available resources. Further research or experimental data would be required for a detailed analysis.Physical And Chemical Properties Analysis
ITCA-650 has a molecular weight of 328.431. Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
Research has focused on the synthesis of various substituted isoquinoline derivatives due to their relevance in medicinal chemistry. For instance, the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives showcases advanced chemical transformations, offering pathways to explore pharmacological activities of similar compounds (Zaki, Radwan, & El-Dean, 2017). Additionally, the development of 4-substituted 1-methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinolines highlights innovative synthetic approaches that could be applicable to the synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide derivatives (Dyachenko & Vovk, 2012).
Antitumor Activity
Compounds structurally related to isoquinolines have been studied for their antitumor activities. Research on isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives has demonstrated significant antineoplastic activity in animal models, underscoring the potential of similar compounds for cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
Pharmacological Properties
Novel quinolines carrying various moieties such as pyridine, thiophene, and isoquinoline have been synthesized and evaluated as potential anticancer agents. These studies highlight the diverse pharmacological potentials of isoquinoline derivatives, indicating possible research directions for compounds like N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide (Ghorab et al., 2016).
Safety And Hazards
The safety and hazards associated with ITCA-650 are not specified in the available resources. It is important to note that this compound is intended for research use only and is not intended for human or veterinary use3.
Zukünftige Richtungen
The future directions for ITCA-650 involve further research into its potential for treating various medical conditions1. The specific areas of research or potential applications are not detailed in the available resources.
Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, access to more specific and detailed resources would be required.
Eigenschaften
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-8-7-13-5-6-15(10-14(13)11-20)19-17(21)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTLELGVVVKBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.